3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea
Description
3-(3-Methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea is a synthetic urea derivative characterized by a 3-methylphenyl group at the 3-position and a tetrahydropyran (oxane)-thioether-containing ethyl chain at the 1-position of the urea core. The 3-methylphenyl group contributes lipophilicity, while the oxan-4-ylsulfanyl ethyl chain enhances solubility due to the tetrahydropyran ring’s polarity and the thioether’s moderate hydrophilicity .
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-3-2-4-13(11-12)17-15(18)16-7-10-20-14-5-8-19-9-6-14/h2-4,11,14H,5-10H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOUVMNVHOLCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea typically involves the reaction of 3-methylphenyl isocyanate with 2-(oxan-4-ylsulfanyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
A-425619
- Structure: 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea
- Comparison: The trifluoromethyl group in A-425619 enhances metabolic stability but reduces aqueous solubility compared to the 3-methylphenyl group in the target compound.
SB705498
- Structure : N-(2-Bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea
- Comparison :
SDZ249665
- Structure: 1-[4-(2-Amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea
- The target compound’s smaller 3-methylphenyl and oxane-thioether substituents may enhance bioavailability and CNS penetration .
Non-Urea Compounds with 3-Methylphenyl Groups
AMTB
- Structure: N-(3-Aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide
- Comparison: AMTB’s 3-methylphenoxy group shares lipophilicity with the target compound’s 3-methylphenyl moiety but lacks hydrogen-bonding capacity. The benzamide core of AMTB differs pharmacologically from urea, favoring protease inhibition over GPCR modulation .
Patent Compound (EP2011)
- Structure : 3-{4-Methyl-5-[(1R)-1-(2-(3-Methylphenyl)-2H-tetrazol-5-yl)-ethoxy]-4H-[1,2,4]triazol-3-yl}-pyridine
- Comparison :
Data Table: Structural and Functional Comparison
Key Research Findings
Solubility : The oxane ring in the target compound improves solubility compared to purely aromatic urea derivatives like A-425619 .
Metabolic Stability : The thioether linkage may reduce oxidative metabolism relative to ethers or amines in analogs like SB705498 .
Target Selectivity : The 3-methylphenyl group may confer selectivity for receptors favoring lipophilic aromatic interactions, distinguishing it from polar analogs like SDZ249665 .
Synthetic Feasibility : The tetrahydropyran-thioether chain is synthetically accessible via nucleophilic substitution, similar to methods in the AstraZeneca patent .
Biological Activity
3-(3-Methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea is a compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 239.32 g/mol. The structure features a urea functional group, a sulfanyl moiety, and a substituted phenyl group, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various urea derivatives. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxicity against cancer cell lines.
- Case Study : A study on structurally similar urea compounds showed that modifications in the phenyl ring significantly influenced their activity against cancer cell lines such as A-431 and Jurkat cells. These compounds exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Urea derivatives have also been investigated for their antimicrobial properties. The presence of the oxan-4-ylsulfanyl group may enhance the compound's interaction with bacterial membranes.
- Research Findings : A comparative analysis indicated that certain urea derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural features play a critical role in their efficacy .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, insights can be drawn from studies on similar compounds:
- Inhibition of Enzymatic Activity : Many urea derivatives inhibit key enzymes involved in cell proliferation and survival.
- Cell Cycle Arrest : Some compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Receptors : The structural components may allow for binding to specific cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
